1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes furan, thiophene, and pyrrolone rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with the pyrrolone ring under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated analogs .
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds with similar furan rings, such as 2-furoic acid.
Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.
Pyrrolone Derivatives: Compounds with pyrrolone rings, such as 1H-pyrrol-2-one
Uniqueness
The uniqueness of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its complex structure, which combines multiple heterocyclic rings. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C28H23NO5S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23NO5S/c1-18-6-2-3-7-20(18)17-34-21-12-10-19(11-13-21)26(30)24-25(23-9-5-15-35-23)29(28(32)27(24)31)16-22-8-4-14-33-22/h2-15,25,30H,16-17H2,1H3/b26-24- |
InChI Key |
FFRSHNWFBVRDMS-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)/O |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)O |
Origin of Product |
United States |
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